Llicol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Llicol is a compound found in the leaves of the plant Erythroxylum coca, which is native to the Andes Mountains of South America. It is a naturally occurring alkaloid that has been used for centuries by indigenous populations for its stimulant and medicinal properties. It is one of the most widely used drugs in the world and has been the subject of much scientific research in recent years.

Scientific Research Applications

"SEGL: A Problem Solving Environment for the Design and Execution of Complex Scientific Grid Applications" discusses SEGL (Science Experimental Grid Laboratory) for the design and execution of complex scientific Grid applications, utilizing GriCoL (Grid Concurrent Language) (Currle-Linde, Resch, & Küster, 2008).

"Exploring the Living Learning Laboratory: An Approach to Strengthen Campus Sustainability Initiatives" examines the potential of campus living learning laboratories in enhancing teaching, learning, and sustainability initiatives using the sustainability science approach (Zen, 2017).

"Photobiomodulation or Low-Level Laser Therapy" describes the development and applications of low-level laser therapy in medicine, which started with the discovery of the effects of low-level laser light on hair growth and wound healing (Hamblin, 2016).

"Local Structures of Free-Standing AlxGa1−xN Thin Films Studied by Extended X-ray Absorption Fine Structure" discusses the support of the Director, Office of Science, Office of Basic Energy Sciences, Materials Science Division of the U.S. Department of Energy, and mentions the LLO work performed at the UC Berkeley Integrated Materials Laboratory (Yu et al., 1999).

"Low-level Laser Effect on Mandibular Distraction Osteogenesis" investigates the impact of low-level laser application on bone regeneration during the consolidation phase after distraction osteogenesis (Miloro, Miller, & Stoner, 2003).

Mechanism of Action

Target of Action

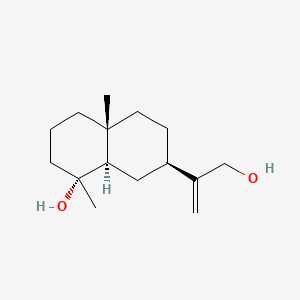

Ilicol, also known as Llicol, is a natural product isolated from the roots of Saussurea lappa Clarke . It has been found to inhibit root growth and shows IC50 values of 1.22, 2.90, 7.35, 8.07 mM against P. miliaceum, A. sativa, L. sativa, and R. sativus, respectively . The primary targets of Ilicol are these plant species, particularly their root growth systems .

Mode of Action

It has been found to reduce allium cepa cell division without chromosome aberration . This suggests that Ilicol interacts with its targets by inhibiting cell division, thereby affecting root growth .

Biochemical Pathways

Given its inhibitory effects on root growth and cell division, it is likely that ilicol interferes with the biochemical pathways involved in these processes .

Pharmacokinetics

In silico methods can be used to predict these properties and their impact on bioavailability .

Result of Action

The primary result of Ilicol’s action is the inhibition of root growth in certain plant species . This is achieved through the reduction of cell division, without causing chromosome aberration . This suggests that Ilicol may have potential applications in controlling the growth of these plants .

Action Environment

It is known that environmental factors can significantly influence the action of various compounds . Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and efficacy

properties

IUPAC Name |

(1R,4aR,7R,8aR)-7-(3-hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-11(10-16)12-5-8-14(2)6-4-7-15(3,17)13(14)9-12/h12-13,16-17H,1,4-10H2,2-3H3/t12-,13-,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMARCXQAHOJNRB-KBUPBQIOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(CC2)C(=C)CO)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1C[C@@H](CC2)C(=C)CO)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4aR,6R,7R,8R,8aR)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B563775.png)